

4-Amino-5-(ethylthio)-2-methoxybenzoic acid spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Amino-5-(ethylthio)-2-methoxybenzoic acid

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An In-depth Technical Guide to the Spectral Analysis of **4-Amino-5-(ethylthio)-2-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the expected spectral data for **4-Amino-5-(ethylthio)-2-methoxybenzoic acid** (CAS 71675-86-0), a key intermediate in modern organic synthesis, particularly in the development of pharmaceutical compounds such as Amisulpride.^{[1][2][3][4]} While this compound is of significant interest, a complete set of its experimental spectral data is not readily available in public scientific literature.

Therefore, this guide adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally analogous compounds to provide a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This methodology not only offers a detailed spectral profile of the target molecule but also serves as a practical framework for the characterization of related substituted benzoic acids.

Molecular Structure and Expected Spectroscopic Behavior

The unique arrangement of functional groups on the benzoic acid core—an amino group, a thioether, a methoxy substituent, and a carboxylic acid—provides multiple active sites for chemical reactions and distinct signatures for spectroscopic analysis.^[4] Understanding the interplay of these groups is crucial for interpreting the spectral data.

- ^1H and ^{13}C NMR: The electron-donating effects of the amino and methoxy groups, and the influence of the ethylthio and carboxylic acid groups, will dictate the chemical shifts of the aromatic protons and carbons.
- IR Spectroscopy: Each functional group (NH_2 , COOH , C-O-C , C-S-C) possesses characteristic vibrational frequencies that will be identifiable in the infrared spectrum.
- Mass Spectrometry: The molecule's fragmentation pattern upon ionization will be governed by the relative stability of the resulting ions, with characteristic losses of fragments related to the ethylthio and carboxylic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For **4-Amino-5-(ethylthio)-2-methoxybenzoic acid**, both ^1H and ^{13}C NMR will provide critical information.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The predictions below are based on a standard deuterated solvent like DMSO-d_6 , which is capable of dissolving the compound and showing the exchangeable protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Justification and Expert Insights
-COOH	~12.0 - 13.0	Singlet (broad)	1H	The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. In DMSO-d ₆ , this peak is readily observed.[5]
Aromatic H (C-3)	~7.5 - 7.7	Singlet	1H	This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it, shifting it downfield. It is para to the electron-donating amino group. The lack of adjacent protons results in a singlet.
Aromatic H (C-6)	~6.4 - 6.6	Singlet	1H	This proton is ortho to the strongly electron-

donating amino group, which shields it significantly, causing a substantial upfield shift. It is meta to the carboxylic acid. The lack of adjacent protons results in a singlet.

The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed as a broad singlet.

-NH₂ ~5.0 - 6.0 Singlet (broad) 2H

-OCH ₃	~3.8 - 4.0	Singlet	3H	Methoxy groups on an aromatic ring typically appear in this region. The ortho position to the carboxylic acid might cause a slight downfield shift compared to unsubstituted anisole. [6]
-S-CH ₂ -CH ₃	~2.8 - 3.0	Quartet	2H	The methylene protons are adjacent to the sulfur atom and a methyl group, resulting in a quartet. The thioether group causes a downfield shift from a typical alkane.
-S-CH ₂ -CH ₃	~1.2 - 1.4	Triplet	3H	The terminal methyl protons are coupled to the adjacent methylene group, appearing as a triplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on additive substituent

effects and data from analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid and various substituted anisoles.[7][8][9]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Justification and Expert Insights
-COOH	~167 - 170	The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
Aromatic C-2 (-OCH ₃)	~158 - 162	The carbon attached to the electron-donating methoxy group is shielded and shifted downfield.
Aromatic C-4 (-NH ₂)	~148 - 152	The carbon bearing the amino group is also strongly shielded.
Aromatic C-6	~128 - 132	This CH carbon is influenced by the ortho amino and meta methoxy groups.
Aromatic C-1 (-COOH)	~118 - 122	This quaternary carbon is adjacent to both the methoxy and carboxylic acid groups.
Aromatic C-5 (-SCH ₂ CH ₃)	~115 - 119	The carbon attached to the thioether group.
Aromatic C-3	~110 - 114	This CH carbon is ortho to the carboxylic acid and shielded by the para amino group.
-OCH ₃	~55 - 58	The carbon of the methoxy group typically appears in this range. ^[6]
-S-CH ₂ -CH ₃	~25 - 30	The methylene carbon attached to the sulfur atom.
-S-CH ₂ -CH ₃	~14 - 16	The terminal methyl carbon of the ethyl group.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for structural confirmation.

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to avoid line broadening. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Predicted IR Absorption Bands

The IR spectrum of **4-Amino-5-(ethylthio)-2-methoxybenzoic acid** is expected to display the following key absorption bands.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	3300 - 2500 (very broad)	Strong, Broad	Carboxylic Acid
N-H Stretch	3450 - 3300 (two bands)	Medium	Primary Amine
C-H Stretch (Aromatic)	3100 - 3000	Medium	Aromatic Ring
C-H Stretch (Aliphatic)	3000 - 2850	Medium	-CH ₃ , -CH ₂
C=O Stretch	1710 - 1680	Strong	Carboxylic Acid
C=C Stretch (Aromatic)	1620 - 1580	Medium-Strong	Aromatic Ring
N-H Bend	1650 - 1550	Medium	Primary Amine
C-O Stretch	1320 - 1210	Strong	Carboxylic Acid / Aryl Ether
C-N Stretch	1340 - 1250	Medium	Aromatic Amine
C-S Stretch	700 - 600	Weak-Medium	Thioether

The presence of a very broad O-H stretch overlapping with the C-H stretches is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. The two distinct N-H stretching bands are characteristic of a primary amine.[\[10\]](#)[\[11\]](#)

Experimental Protocol for IR Spectroscopy

- Sample Preparation (ATR): The most common and convenient method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

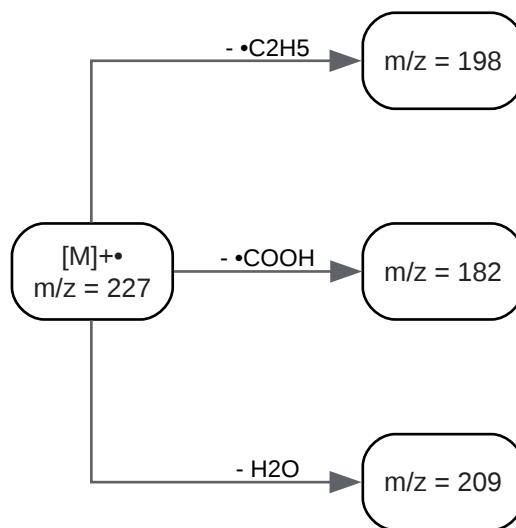
Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecular ion ($\text{M}^{+\cdot}$) is expected to be observed, followed by fragmentation through characteristic pathways. The predicted monoisotopic mass is 227.06 g/mol .[\[12\]](#)

- Molecular Ion ($\text{M}^{+\cdot}$): $\text{m/z} = 227$. The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[\[13\]](#) Aromatic rings tend to produce a prominent molecular ion peak.[\[14\]](#)
- Key Fragmentation Pathways:
 - Loss of an ethyl radical ($\cdot\text{CH}_2\text{CH}_3$): A common cleavage for ethylthio compounds is the loss of the ethyl group, leading to a fragment at $\text{m/z} = 198$.[\[15\]](#)

- Loss of water (H_2O): The ortho-effect between the carboxylic acid and the methoxy group could facilitate the loss of water, resulting in a fragment at $\text{m/z} = 209$.
- Loss of a carboxyl radical ($\bullet\text{COOH}$): Decarboxylation can lead to a fragment at $\text{m/z} = 182$.
- Alpha-cleavage: Cleavage of the C-S bond can occur, leading to other characteristic fragments.

The following Graphviz diagram illustrates a plausible fragmentation pathway.



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Caption: Predicted EI-MS fragmentation of the target molecule.

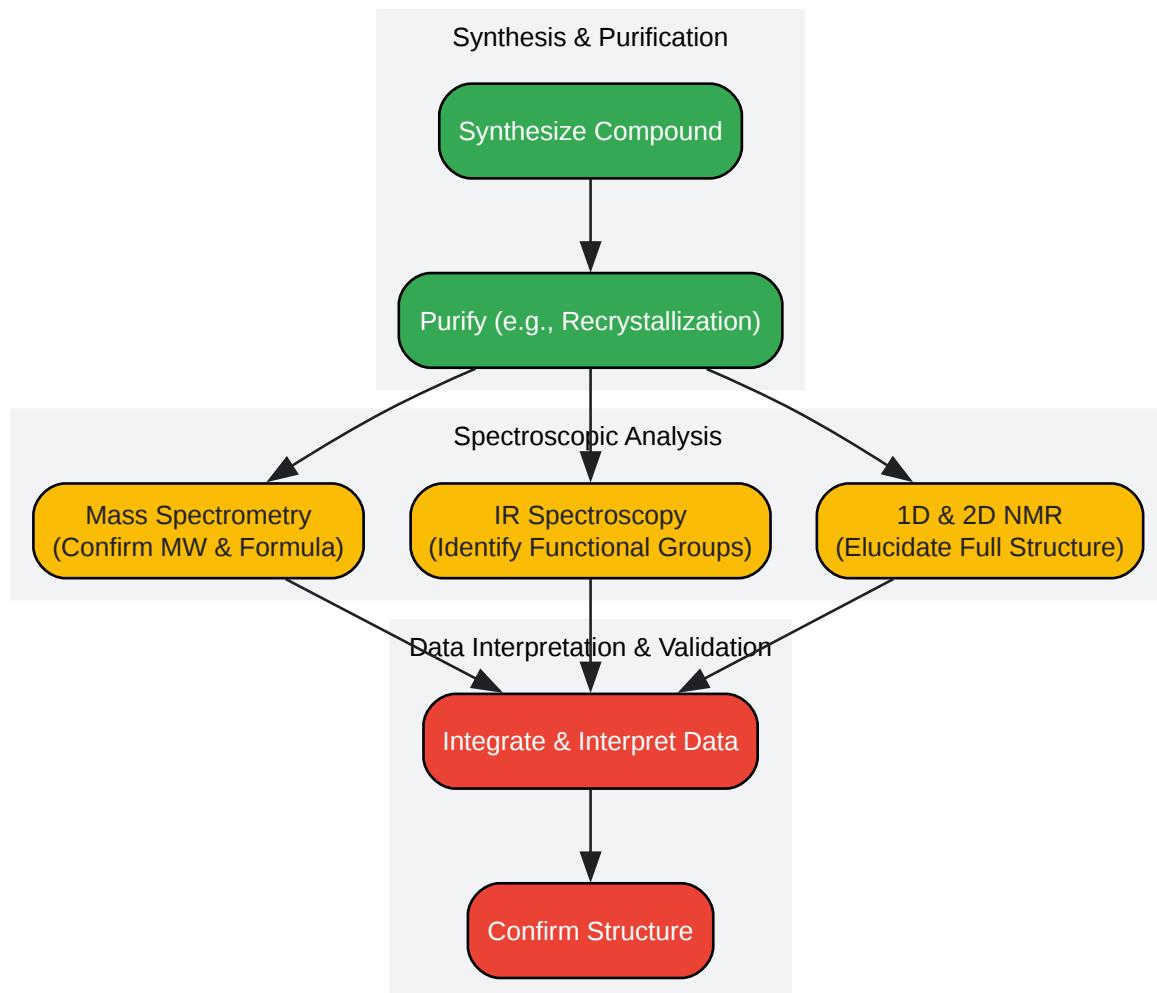
Experimental Protocol for Mass Spectrometry

- Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, Direct Insertion Probe (DIP) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source can be used. ESI would likely produce the protonated molecule $[\text{M}+\text{H}]^+$ at $\text{m/z} = 228$.[\[12\]](#)
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a reproducible fragmentation pattern. For LC-MS, ESI in positive ion mode is recommended.

- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula $C_{10}H_{13}NO_3S$ to confirm the elemental composition.

Integrated Workflow for Spectral Analysis

A logical and efficient workflow ensures comprehensive characterization and validation of the compound's structure.



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Caption: A streamlined workflow for chemical characterization.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral analysis of **4-Amino-5-(ethylthio)-2-methoxybenzoic acid**. By integrating foundational spectroscopic principles with comparative data from analogous structures, researchers can confidently approach the characterization of this and other complex organic intermediates. The methodologies and predicted data herein serve as a robust baseline for experimental work, ensuring scientific integrity and accelerating research and development in the pharmaceutical and chemical sciences.

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